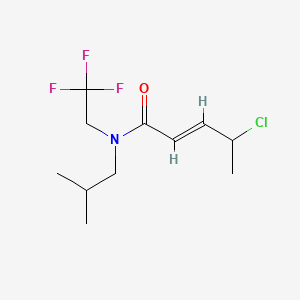![molecular formula C13H24N2O2 B13466512 tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers CAS No. 1784081-02-2](/img/structure/B13466512.png)
tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers: is a complex organic compound that belongs to the class of pyrroles. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylamino group, and an octahydrocyclopenta[c]pyrrole ring system. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
准备方法
The synthesis of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves several steps, typically starting with the formation of the pyrrole ring. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . The resulting N-substituted pyrroles can then be further modified to introduce the tert-butyl and methylamino groups.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
化学反应分析
tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or iron (III) chloride. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrroles and amines.
科学研究应用
tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure and functional groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for treating diseases, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target but often include interactions with amino acid residues or metal ions within the target molecule.
相似化合物的比较
Similar compounds to tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate include other substituted pyrroles and amines. For example:
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-{4-[(methylamino)methyl]pyrid-2-yl}piperazine-1-carboxylate
These compounds share structural similarities but differ in the specific substituents and ring systems present. The uniqueness of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate lies in its combination of the tert-butyl, methylamino, and octahydrocyclopenta[c]pyrrole groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1784081-02-2 |
|---|---|
分子式 |
C13H24N2O2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
tert-butyl 4-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-6-11(14-4)10(9)8-15/h9-11,14H,5-8H2,1-4H3 |
InChI 键 |
AAABEKIIHAUONI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


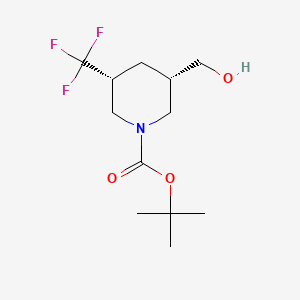
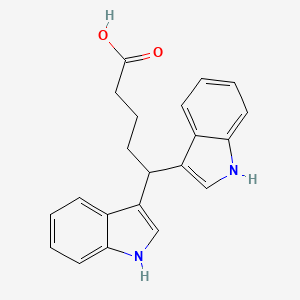
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
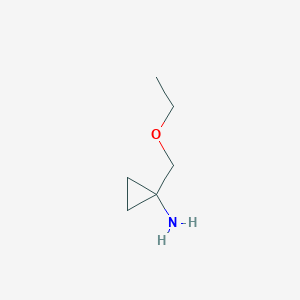
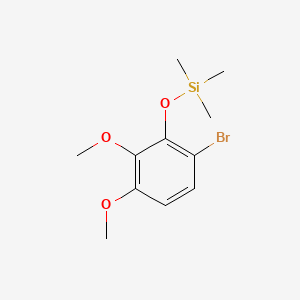
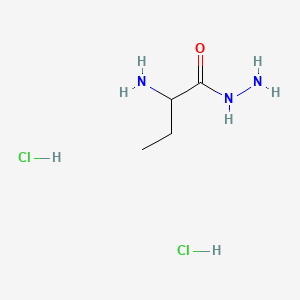
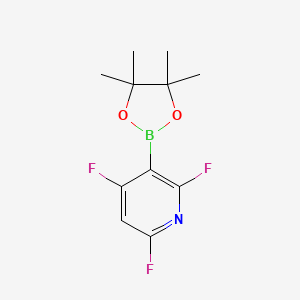
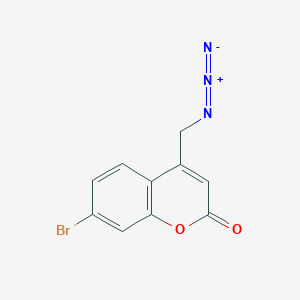
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
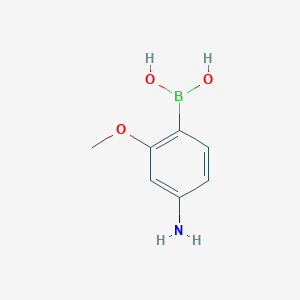
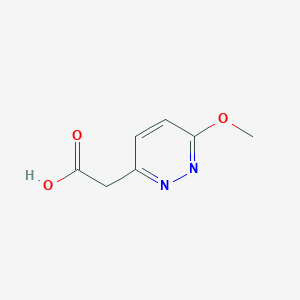
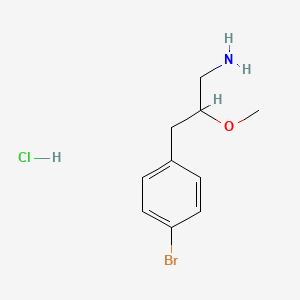
amine hydrochloride](/img/structure/B13466501.png)
